N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline
Description
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline (CAS: 1486186-90-6) is a substituted aniline derivative with the molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . The compound features a 3-(methylsulfanyl)aniline backbone modified by a 2-methylcyclopentyl substituent on the amine group.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-5-3-8-13(10)14-11-6-4-7-12(9-11)15-2/h4,6-7,9-10,13-14H,3,5,8H2,1-2H3 |
InChI Key |
RUOVATINBKCWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline typically involves the following steps:
Formation of 2-Methylcyclopentylamine: This can be achieved by the reduction of 2-methylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
N-Alkylation of Aniline: The 2-methylcyclopentylamine is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form N-(2-Methylcyclopentyl)aniline.
Introduction of Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group onto the benzene ring. This can be achieved by reacting N-(2-Methylcyclopentyl)aniline with methylthiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aniline nitrogen can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated aniline derivatives
Substitution: N-substituted aniline derivatives
Scientific Research Applications
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The primary distinction between N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline and analogs lies in the amine substituent and molecular weight. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Molecular Weight and Complexity :
- The cyclopentyl derivative has the highest molecular weight (221.36 g/mol ), attributed to its cyclic substituent. Linear or branched analogs (e.g., isobutyl, sec-butyl) are lighter (~195–181 g/mol ), which may enhance volatility or solubility .
Branched substituents (e.g., isopropyl, sec-butyl) balance steric bulk and flexibility, which could optimize intermediate stability in pharmaceutical synthesis .
Purity and Commercial Availability :
- Analogs like N-(2-methylpropyl)-3-(methylsulfanyl)aniline and N-(butan-2-yl)-3-(methylsulfanyl)aniline are available at ≥97% purity, standardized for use as API intermediates under ISO-certified processes .
- The cyclopentyl variant is temporarily unavailable, suggesting specialized demand or synthesis challenges .
Functional Group Modifications in Related Compounds
Other derivatives with modified sulfanyl or aromatic groups include:
Biological Activity
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following components:
- Molecular Formula : C_{11}H_{15}N_{1}S_{1}
- Molecular Weight : Approximately 233.36 g/mol
- Structural Features :
- An aniline backbone
- A methylsulfanyl group at the para position relative to the amino group
- A 2-methylcyclopentyl substituent on the nitrogen atom
This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aniline moiety allows for participation in nucleophilic and electrophilic reactions, which can alter biochemical pathways. The presence of the methylsulfanyl group enhances its potential for biological interactions, making it a candidate for insecticidal or fungicidal applications.
Insecticidal and Herbicidal Properties
Preliminary studies indicate that this compound exhibits promising insecticidal and herbicidal properties. Compounds with similar structures have shown efficacy against pests, suggesting that this compound may also function effectively in pest control applications. The sulfur-containing moiety is known to enhance biological interactions, which could contribute to its activity against insects and plants.
Case Studies and Research Findings
A review of related compounds reveals that structural variations can significantly influence biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline | Similar cyclopentyl structure; different position of methyl group | Potential insecticidal activity |
| N-(4-Methylcyclohexyl)-3-(methylsulfanyl)aniline | Cyclohexane instead of cyclopentane | Varying solubility and reactivity |
| 4-Methyl-N-(4-methylcyclohexyl)aniline | Lacks sulfur functionality | Reduced biological activity compared to sulfur-containing analogues |
This table illustrates how modifications in chemical structure can lead to differences in biological efficacy. The presence of sulfur in some compounds correlates with enhanced biological activities, particularly in agrochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
